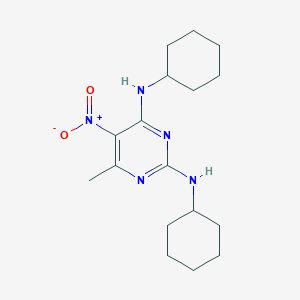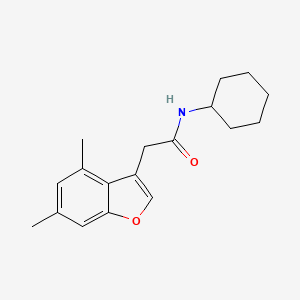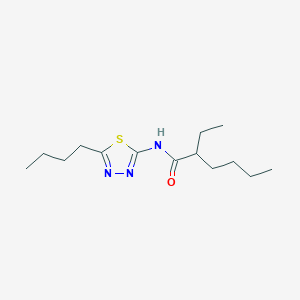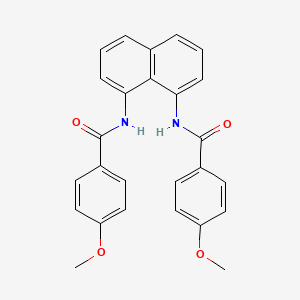
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine
Overview
Description
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as DCNM, is a chemical compound that has been widely used in scientific research. DCNM is a potent inhibitor of protein kinase CK2, which plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a tetrameric enzyme, consisting of two catalytic subunits and two regulatory subunits. N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine binds to the catalytic subunits of CK2, preventing the phosphorylation of its substrates.
Biochemical and physiological effects:
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic. In addition, N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to have anti-inflammatory effects, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for lab experiments. It is a potent inhibitor of CK2, and its selectivity for CK2 over other kinases has been demonstrated. N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has some limitations as well. It is a highly toxic compound, and its use requires appropriate safety precautions. In addition, N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, it would be interesting to investigate the potential of N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine as a tool for studying the role of CK2 in various cellular processes. Finally, it would be useful to develop more selective inhibitors of CK2, which would allow for more specific targeting of the kinase in various disease states.
Scientific Research Applications
N,N'-dicyclohexyl-6-methyl-5-nitro-2,4-pyrimidinediamine has been widely used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, and its inhibition has been proposed as a potential therapeutic strategy for cancer treatment.
properties
IUPAC Name |
2-N,4-N-dicyclohexyl-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-15(22(23)24)16(19-13-8-4-2-5-9-13)21-17(18-12)20-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQHVFCLOSIAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2CCCCC2)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dicyclohexyl-6-methyl-5-nitropyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188773.png)
![4-ethyl-3-[(1-naphthylmethyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4188780.png)
![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4188792.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol ethanedioate (salt)](/img/structure/B4188793.png)

![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B4188813.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4188826.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188831.png)
![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4188837.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)

![ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate](/img/structure/B4188853.png)